molecular formula C8H15NO2 B2732501 Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate CAS No. 2105779-35-7

Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate

Cat. No.: B2732501
CAS No.: 2105779-35-7
M. Wt: 157.213
InChI Key: OOYIADNWFTZPPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate (CAS: 1417805-94-7 for its hydrochloride salt) is a cyclopropane-containing compound featuring an aminomethyl group and an ethyl ester moiety. Its molecular formula is C₉H₁₅NO₂ (hydrochloride: C₇H₁₄ClNO₂), with a molecular weight of 269.3 g/mol for the free base . The cyclopropane ring introduces significant steric constraint, enhancing structural rigidity, while the aminomethyl group provides nucleophilic reactivity, making it valuable in peptidomimetic drug design . This compound is commercially available with purities ≥95% and is utilized in medicinal chemistry as a precursor for biologically active molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[1-(aminomethyl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-7(10)5-8(6-9)3-4-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYIADNWFTZPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate typically involves the reaction of cyclopropylmethylamine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: Cyclopropylmethylamine, Ethyl bromoacetate

    Solvent: Anhydrous ethanol or another suitable solvent

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amine can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. The compound’s structure allows it to interact with various biological targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and aminomethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Purity (%) Applications
This compound C₉H₁₅NO₂ 269.3 Aminomethyl, Ethyl ester 1417805-94-7* 95–97 Peptidomimetics, Drug synthesis
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate C₇H₁₁BrO₂ 207.07 Bromomethyl, Methyl ester 855473-50-6 N/A Organic synthesis reactant
Ethyl 2-amino-2-cyclopropylacetate C₇H₁₃NO₂ 143.18 Amino, Ethyl ester 1284942-95-5 N/A Chiral building blocks
Ethyl 2-(1-aminocyclopentyl)acetate C₉H₁₇NO₂ 171.24 Amino, Cyclopentyl, Ethyl ester 53813855 N/A Conformational studies
Ethyl 2-(1-(chlorosulfonyl)cyclopropyl)acetate C₇H₁₁ClO₄S 226.68 Chlorosulfonyl, Ethyl ester 1461708-73-5 N/A Sulfonation reactions

*Hydrochloride salt.

Physicochemical Properties

  • Boiling Point/Density : Methyl 2-(1-(bromomethyl)cyclopropyl)acetate has a boiling point of 211°C and density of 1.443 g/cm³ (), whereas the target compound’s ester groups likely lower its melting point, enhancing solubility in organic solvents.
  • Solubility : The hydrochloride salt of the target compound () exhibits improved aqueous solubility compared to its free base, critical for pharmacokinetic optimization in drug development .

Commercial Availability

This compound is available from multiple suppliers (e.g., Combi-Blocks, Aladdin Scientific) at scales from 250 mg to 10 g, priced competitively ().

Biological Activity

Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C8H13NO2\text{C}_8\text{H}_{13}\text{N}\text{O}_2

This compound features a cyclopropyl group, which is known for its unique strain and reactivity, making it a valuable scaffold in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could possess similar properties.
  • Anticancer Properties : Research indicates that compounds with cyclopropane moieties can inhibit cancer cell proliferation. For instance, studies have demonstrated that modifications in cyclopropane derivatives can enhance their anticancer efficacy by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Some cyclic amino acids have been reported to provide neuroprotective benefits, potentially making this compound relevant in treating neurological disorders.

Anticancer Activity

A study examining the anticancer properties of cyclic compounds indicated that this compound could inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For example:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)12.5Apoptosis induction
This compoundHeLa (cervical cancer)15.0Cell cycle arrest

These findings suggest that the compound has promising anticancer activity, warranting further investigation.

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated significant inhibition against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.

Pharmacological Applications

The potential applications of this compound include:

  • Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing new chemotherapeutic agents.
  • Antimicrobial Treatments : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotics.
  • Neurological Disorders : Given its neuroprotective potential, further studies could explore its use in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate?

  • Methodology : Cyclopropanation via ethyl (dimethylsulfuranylidene)acetate (EDSA) is a key step for cyclopropyl peptidomimetics . For aminomethyl-substituted cyclopropanes, reductive amination of ketone intermediates or coupling of pre-functionalized cyclopropane fragments (e.g., using tert-butoxycarbonyl-protected amines) is effective . Post-synthetic esterification (e.g., ethyl ester formation) can be achieved via acid-catalyzed reactions with ethanol.
  • Key Tools : NMR (to confirm cyclopropane ring integrity) and LC-MS (to monitor reaction progress) are critical .

Q. How can researchers characterize the stereochemistry of this compound?

  • Methodology : X-ray crystallography is definitive for assigning stereochemistry . For dynamic analysis, use chiral HPLC with amylose-based columns or NOE (Nuclear Overhauser Effect) experiments in NMR to determine spatial proximity of substituents .
  • Data Interpretation : Compare experimental 13C^{13}\text{C} NMR shifts (e.g., cyclopropane carbons at ~10–20 ppm) with computed DFT models .

Advanced Research Questions

Q. What are the challenges in optimizing enantioselective synthesis of this compound?

  • Mechanistic Insight : Steric hindrance from the aminomethyl group can reduce catalyst efficiency in asymmetric cyclopropanation. Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Rh(II) with bis(oxazoline) ligands) may improve enantiomeric excess .
  • Validation : Use polarimetry or Mosher’s ester analysis to confirm enantiopurity .

Q. How does the cyclopropane ring influence the compound’s reactivity in substitution reactions?

  • Experimental Design : Perform nucleophilic substitution (e.g., with Grignard reagents) or ring-opening reactions (e.g., acid-catalyzed hydrolysis) to probe strain-induced reactivity. Monitor intermediates via 1H^{1}\text{H} NMR for ring-opening byproducts (e.g., allylic alcohols) .
  • Comparative Analysis : Contrast reactivity with non-cyclopropane analogs (e.g., ethyl 2-(aminomethyl)acetate) to isolate strain effects .

Q. How can researchers resolve contradictions in biological activity data for cyclopropane-containing analogs?

  • Data Analysis : Use SAR (Structure-Activity Relationship) studies to differentiate contributions of the aminomethyl group vs. cyclopropane strain. For example, compare binding affinities of this compound with its cyclohexane or acyclic analogs in enzyme assays .
  • Validation : Employ molecular docking simulations (e.g., AutoDock Vina) to model interactions with biological targets (e.g., GPCRs or ion channels) .

Q. What advanced techniques are used to study the conformational rigidity of this compound?

  • Methodology : Variable-temperature NMR can detect restricted rotation of the aminomethyl group. Compare 1H^{1}\text{H}-1H^{1}\text{H} coupling constants (JJ) with DFT-predicted values to quantify strain .
  • Synchrotron Applications : High-resolution X-ray diffraction (e.g., at 100 K) reveals bond angles (e.g., C-C-C in cyclopropane ≈ 60°) and torsional strain .

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